EIDD-1931

Description

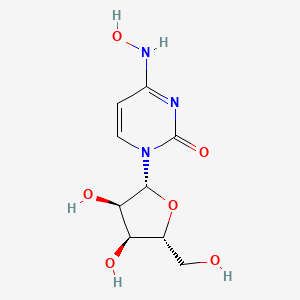

N4-Hydroxyctidine, or EIDD-1931, is a ribonucleoside analog which induces mutations in RNA virions. N4-hydroxycytidine was first described in the literature in 1980 as a potent mutagen of bacteria and phage. It has shown antiviral activity against Venezuelan equine encephalitis virus, and the human coronavirus HCoV-NL63 in vitro. N4-hydroxycytodine has been shown to inhibit SARS-CoV-2 as well as other human and bat coronaviruses in mice and human airway epithelial cells. It is orally bioavailable in mice and distributes into tissue before becoming the active 5’-triphosphate form, which is incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations. In non-human primates, N4-hydroxycytidine was poorly orally bioavailable. A [remdesivir] resistant mutant mouse hepatitis virus has also been shown to have increased sensitivity to N4-hydroxycytidine. The prodrug of N4-hydroxycytidine, [EIDD-2801], is also being investigated for its broad spectrum activity against the coronavirus family of viruses.

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUAIINAJCDIPM-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186274 | |

| Record name | N(4)-Hydroxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3258-02-4 | |

| Record name | N4-Hydroxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3258-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(4)-Hydroxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003258024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N4-Hydroxycytidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N(4)-Hydroxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyimino)-1,2,3,4-tetrahydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N4-HYDROXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3D11PV2O4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

EIDD-1931's Mechanism of Action: A Technical Guide to a Potent Ribonucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EIDD-1931, the active metabolite of the prodrug molnupiravir, is a formidable ribonucleoside analog demonstrating broad-spectrum antiviral activity against a range of RNA viruses. Its primary mechanism of action is the induction of "lethal mutagenesis" or "error catastrophe" within the viral genome. Following cellular uptake, this compound is phosphorylated to its active triphosphate form by host cell kinases. This triphosphate metabolite is then incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp). Due to tautomerization, this compound can be incorporated in place of either cytidine or uridine, leading to an accumulation of mutations in the viral genome with each replication cycle, ultimately resulting in the production of non-viable virions. This guide provides a comprehensive overview of the mechanism of action of this compound, including its metabolic activation, interaction with viral polymerase, and the downstream consequences for viral replication.

Introduction

This compound, chemically known as β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog that has garnered significant attention for its potent antiviral properties.[1][2] It is the active form of the orally bioavailable prodrug molnupiravir (EIDD-2801).[3][4] The mechanism of this compound is distinct from many other nucleoside analogs that act as chain terminators. Instead, it functions as a viral mutagen, driving the error rate of viral replication beyond a sustainable threshold.[2][4] This in-depth guide explores the molecular intricacies of this compound's mechanism of action, providing a valuable resource for researchers in the field of virology and antiviral drug development.

Cellular Uptake and Metabolic Activation

The journey of this compound as an antiviral agent begins with its entry into the host cell and subsequent conversion to its active form.

Cellular Uptake

This compound is recognized and transported into host cells by human equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2). This transporter-mediated uptake is a crucial step for the drug to reach the intracellular environment where viral replication occurs.

Phosphorylation Cascade

Once inside the cell, this compound undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to yield its active 5'-triphosphate form, this compound-TP (also known as NHC-TP).[4][5] This multi-step process is essential for the molecule to be recognized as a substrate by the viral RdRp. Recent studies have identified Uridine-cytidine kinase 2 (UCK2) as a key enzyme responsible for the initial phosphorylation of this compound.[6][7] The subsequent phosphorylation steps to the di- and triphosphate forms are carried out by other host kinases.

Mechanism of Viral RNA Mutagenesis

The active this compound-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the viral genome.

Incorporation into Nascent Viral RNA

This compound-TP is incorporated into the newly synthesized viral RNA strand.[4] A key feature of this compound is its ability to exist in two tautomeric forms. This allows it to mimic both cytidine and uridine, leading to its incorporation opposite either guanine or adenine in the template RNA strand.

Induction of Lethal Mutagenesis

The incorporation of this compound into the viral RNA does not immediately terminate chain elongation. Instead, the newly synthesized RNA strand containing this compound can then serve as a template for subsequent rounds of replication. During this process, the incorporated this compound can be read as either a cytosine or a uracil by the RdRp, leading to the introduction of mutations (transitions) in the daughter strands. This accumulation of mutations across the viral genome with each replication cycle is termed "lethal mutagenesis" or "error catastrophe," ultimately resulting in the production of non-functional viral proteins and non-viable progeny virions.[2]

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been quantified against a variety of RNA viruses in different cell lines. The following tables summarize the reported 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values.

Table 1: Antiviral Activity of this compound against Coronaviruses

| Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 | [8] |

| SARS-CoV-2 | Calu-3 | 0.08 | >10 | >125 | [8] |

| MERS-CoV | Vero | 0.15 | >10 | >66.7 | |

| SARS-CoV | Vero | 0.1 | >10 | >100 | [4] |

Table 2: Antiviral Activity of this compound against Other RNA Viruses

| Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Enterovirus 71 (EV-A71) | RD | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [8][9] |

| Enterovirus 71 (EV-A71) | Vero | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [8][9] |

| Enterovirus 71 (EV-A71) | Huh-7 | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [8][9] |

| Influenza A Virus | MDCK | Not Specified | >100 | - | [4] |

| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.5 | >100 | >200 | [4] |

| Ebola Virus (EBOV) | Vero | 0.7 | >10 | >14.3 | [4] |

| Venezuelan Equine Encephalitis Virus (VEEV) | Vero | 0.2 | >10 | >50 | [4] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the antiviral activity of this compound.

Viral Yield Reduction Assay (Plaque Assay)

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Objective: To determine the concentration of this compound that reduces the production of infectious virus particles by a certain percentage (e.g., 50% or 90%).

General Protocol:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for coronaviruses) in 6- or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with the virus at a specific multiplicity of infection (MOI), typically between 0.01 and 0.1, in the presence of serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the infected plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours, depending on the virus).

-

Harvesting: Collect the supernatant containing the progeny virions.

-

Plaque Titration: Perform a plaque assay on fresh cell monolayers using serial dilutions of the harvested supernatant. This involves infecting the cells, overlaying with a semi-solid medium (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells, and incubating until visible plaques (zones of cell death) are formed.

-

Staining and Counting: Stain the cell monolayer with a dye such as crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the viral titer (Plaque Forming Units per mL or PFU/mL) for each concentration of this compound. The EC50 or EC90 is determined by plotting the percentage of viral yield reduction against the log of the drug concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. icgeb.org [icgeb.org]

- 3. Discovery, Development, and Patent Trends on Molnupiravir: A Prospective Oral Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Uridine–cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

β-D-N4-hydroxycytidine (NHC): A Technical Guide on its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-D-N4-hydroxycytidine (NHC), the active metabolite of the prodrug molnupiravir (EIDD-2801), is a potent, orally bioavailable ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3] This technical guide provides an in-depth overview of the core antiviral properties of NHC, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and advance the therapeutic potential of NHC and related compounds.

Mechanism of Action: Lethal Mutagenesis

The primary antiviral mechanism of NHC is "lethal mutagenesis" or "error catastrophe".[3][4] Unlike chain-terminating nucleoside analogs, NHC is incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp) and does not immediately halt chain elongation.[5][6]

Once incorporated, the N4-hydroxy group of NHC can exist in two tautomeric forms. This allows it to mimic both cytidine and uridine, leading to ambiguous base pairing during subsequent rounds of viral replication.[3] This introduction of a high number of mutations throughout the viral genome ultimately results in non-viable viral progeny.[4]

Below is a signaling pathway diagram illustrating the intracellular conversion of the prodrug molnupiravir to its active form and its subsequent mechanism of action.

Caption: Intracellular activation and mechanism of action of NHC.

Quantitative Antiviral Activity

The tables below summarize the in vitro efficacy and cytotoxicity of NHC and its derivatives against various RNA viruses.

Table 1: Antiviral Activity of NHC against Coronaviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 | [7] |

| SARS-CoV-2 | Calu-3 | 0.08 | >10 | >125 | [2] |

| SARS-CoV-2 | Vero E6 | 3.50 (for an NHC analog) | >100 | >28.6 | [3] |

| MERS-CoV | HAE cultures | Not specified | Not specified | Not specified | [8] |

Table 2: Antiviral Activity of NHC against Other RNA Viruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Influenza A (H1N1) | Vero | 5.80 (for an NHC analog) | >100 | >17.2 | [3] |

| Influenza A (H3N2) | Vero | 7.30 (for an NHC analog) | >100 | >13.7 | [3] |

| Influenza B | Vero | 3.40 (for an NHC analog) | >100 | >29.4 | [3] |

| DENV-2 | imHC | 3.95 (for an NHC analog) | >100 | >25.3 | [3] |

| DENV-2 | imHC | Not specified | >100 | Not specified | [9] |

| ZIKV | imHC | Not specified | >100 | Not specified | [9] |

| CHIKV | Vero | Not specified | >100 | Not specified | [9] |

| RSV-A | HEp-2 | Not specified | >100 | Not specified | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral properties of NHC.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Virus stock of known titer (e.g., SARS-CoV-2)

-

β-D-N4-hydroxycytidine (NHC)

-

Overlay medium (e.g., 1.2% Avicel RC-591 in DMEM)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well or 24-well plates

Procedure:

-

Seed 6-well or 24-well plates with Vero E6 cells and grow to 90-100% confluency.[10]

-

Prepare serial dilutions of NHC in serum-free DMEM.

-

Aspirate the growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with virus at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 100 plaque-forming units [PFU]/well).[11]

-

Incubate for 1 hour at 37°C to allow for viral adsorption.[11]

-

Remove the viral inoculum and wash the cells with PBS.

-

Add the NHC dilutions to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

-

Overlay the cells with the overlay medium containing the corresponding concentration of NHC.[10]

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 48-72 hours).

-

After incubation, fix the cells with 10% formaldehyde for at least 30 minutes.[10]

-

Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.[10]

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each NHC concentration compared to the virus-only control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the log of the NHC concentration and fitting the data to a dose-response curve.[12]

Viral Load Quantification by qRT-PCR

This method quantifies the amount of viral RNA in a sample following treatment with NHC.

Materials:

-

Viral RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix with a fluorescent dye (e.g., SYBR Green or TaqMan probe)

-

Primers and probe specific to the target viral gene

-

Real-time PCR instrument

-

Nuclease-free water

Procedure:

-

Infect cells with the virus and treat with various concentrations of NHC as described in the antiviral activity assay.

-

At a specified time post-infection, harvest the cell supernatant or cell lysate.

-

Extract viral RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.

-

Perform reverse transcription to synthesize complementary DNA (cDNA) from the extracted viral RNA.

-

Set up the qPCR reaction by combining the cDNA, qPCR master mix, specific primers, and probe (if using a TaqMan assay).

-

Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Generate a standard curve using known quantities of a plasmid containing the target viral gene sequence.

-

Quantify the viral RNA in the samples by comparing their Ct values to the standard curve.[13]

-

Analyze the reduction in viral load for each NHC concentration compared to the untreated control.

NHC-TP Incorporation Assay by Viral RdRp

This biochemical assay directly measures the incorporation of the active form of NHC (NHC-TP) into an RNA strand by the viral RdRp.

Materials:

-

Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

-

RNA primer/template duplex

-

NHC-triphosphate (NHC-TP)

-

Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

-

Radiolabeled nucleotide (e.g., [α-32P]NTP) or fluorescently labeled primer

-

Reaction buffer

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence scanner

Procedure:

-

Set up the reaction mixture containing the purified RdRp, RNA primer/template, and reaction buffer.

-

Initiate the reaction by adding a mixture of NTPs, including NHC-TP and a radiolabeled or fluorescently labeled nucleotide.

-

Incubate the reaction at the optimal temperature for the RdRp (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a quenching buffer (e.g., EDTA).

-

Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the RNA products using a phosphorimager or fluorescence scanner.

-

Analyze the gel to determine the extent of primer extension and the incorporation of NHC-monophosphate into the growing RNA chain. The efficiency of NHC-TP incorporation can be compared to that of natural NTPs.[14]

Lethal Mutagenesis Assay

This assay assesses the mutagenic effect of NHC on the viral genome.

Materials:

-

Virus stock

-

Susceptible host cells

-

NHC

-

Viral RNA extraction kit

-

Reverse transcriptase and high-fidelity DNA polymerase for cDNA synthesis and amplification

-

Next-generation sequencing (NGS) platform

Procedure:

-

Passage the virus in the presence of sub-lethal concentrations of NHC for one or more rounds of replication.[15]

-

Harvest the progeny virus and extract the viral RNA.

-

Perform reverse transcription and PCR to amplify the entire viral genome or specific regions of interest.

-

Prepare the amplified DNA for NGS.

-

Sequence the viral genomes using a high-throughput sequencing platform.

-

Analyze the sequencing data to identify and quantify mutations in the viral genomes from the NHC-treated and untreated control populations.

-

Determine the mutation frequency and the types of mutations (e.g., transitions, transversions) induced by NHC treatment. An increase in G-to-A and C-to-T transitions is characteristic of NHC-induced mutagenesis.[16]

Visualized Workflows and Relationships

The following diagrams illustrate key experimental workflows and logical relationships in the study of NHC's antiviral properties.

Caption: Experimental workflow for assessing the antiviral efficacy of NHC.

Caption: The process of lethal mutagenesis induced by NHC.

Potential for Host Cell Mutagenesis

A critical consideration in the development of mutagenic ribonucleosides is their potential for off-target effects on the host. Studies have shown that NHC can be metabolized to its diphosphate form, which can then be converted to the corresponding deoxyribonucleoside diphosphate by host ribonucleotide reductase. This creates a pathway for the incorporation of the mutagenic base into host cell DNA, raising concerns about potential genotoxicity.[17] Further investigation into the risk of host mutagenesis is a key area of ongoing research.

Conclusion

β-D-N4-hydroxycytidine is a promising broad-spectrum antiviral agent that acts through a mechanism of lethal mutagenesis. Its efficacy against a variety of RNA viruses, including SARS-CoV-2 and influenza viruses, has been demonstrated in numerous preclinical studies. This technical guide provides a foundational understanding of NHC's antiviral properties, supported by quantitative data and detailed experimental methodologies, to aid in the continued research and development of this and similar antiviral compounds. Careful consideration of its potential for host cell mutagenesis is essential for its safe and effective clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]

- 14. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N4-hydroxycytidine, the active compound of Molnupiravir, promotes SARS-CoV-2 mutagenesis and escape from a neutralizing nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Decoding molnupiravir-induced mutagenesis in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Scholarly Article or Book Chapter | β-D-N4-hydroxycytidine (NHC) Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells | ID: 9z903759t | Carolina Digital Repository [cdr.lib.unc.edu]

The Antiviral Mechanism of EIDD-1931: A Technical Guide to Lethal Mutagenesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core antiviral mechanism of EIDD-1931, the active metabolite of the prodrug molnupiravir. This compound functions through a process known as lethal mutagenesis, a potent strategy for inhibiting the replication of a broad spectrum of RNA viruses. This document provides a comprehensive overview of the molecular interactions, quantitative antiviral efficacy, and the experimental methodologies used to characterize this promising antiviral agent.

The Core Mechanism: Viral Error Catastrophe

This compound is a ribonucleoside analog, specifically a derivative of cytidine, that, once inside a host cell, is metabolized into its active triphosphate form.[1] This active form, β-D-N4-hydroxycytidine (NHC) triphosphate, mimics natural ribonucleoside triphosphates and is subsequently incorporated into nascent viral RNA strands by the viral RNA-dependent RNA polymerase (RdRp).[1]

The key to this compound's mutagenic activity lies in the tautomeric nature of its N4-hydroxycytosine base.[2] This allows it to exist in two forms, one that pairs with guanosine (like cytidine) and another that pairs with adenosine (like uridine).[2] This ambiguous base-pairing capability leads to the introduction of mutations during viral RNA replication.[2] As the viral genome undergoes multiple rounds of replication in the presence of this compound, the accumulation of these mutations eventually exceeds a tolerable threshold, leading to a non-viable viral population, a phenomenon termed "error catastrophe" or lethal mutagenesis.[3]

Caption: Mechanism of this compound induced lethal mutagenesis.

Quantitative Data on Antiviral Activity

The antiviral potency of this compound and its prodrug, molnupiravir, has been evaluated against a range of RNA viruses in various cell lines. The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 | |

| MERS-CoV | Vero | 0.15 | >10 | >66.7 | |

| Enterovirus 71 (EV-A71) | RD | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [2] |

| Enterovirus 71 (EV-A71) | Vero | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [2] |

| Enterovirus 71 (EV-A71) | Huh-7 | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [2] |

Table 2: Clinical Trial Data for Molnupiravir in COVID-19 Patients

| Clinical Trial | Dosage | Primary Endpoint | Outcome | Reference(s) |

| Phase 2a | 800 mg | Time to viral RNA clearance | Median 14 days in the molnupiravir group vs. 15 days in the placebo group (p=0.013).[4] | [4] |

| Phase 2a | 800 mg | Detection of infectious virus at day 3 | 1.9% in the molnupiravir group vs. 16.7% in the placebo group (p=0.016).[4] | [4] |

| MOVe-OUT | 800 mg | Hospitalization or death within 29 days | 7.3% in the molnupiravir group vs. 14.1% in the placebo group (approximately 50% reduction).[5] | [5] |

| PANORAMIC | 800 mg | Time to first recovery | Median 9 days in the molnupiravir group vs. 15 days in the usual care group.[6] | [6] |

| PANORAMIC | 800 mg | SARS-CoV-2 detection at day 7 | 21% in the molnupiravir group vs. 3% in the usual care group (p=0.039).[6] | [6] |

Experimental Protocols

The characterization of this compound's antiviral activity and mechanism relies on a set of key experimental protocols. The following provides an overview of the methodologies for assessing antiviral efficacy, cytotoxicity, and viral RNA quantification.

Cell Viability and Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the compound that causes a 50% reduction in cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]

-

Compound Addition: Add serial dilutions of this compound (e.g., 3-fold dilutions ranging from 200 to 0.01 µM) to the cells.[2] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates at 37°C for a period corresponding to the antiviral assay (e.g., 72 hours).[2]

-

Viability Measurement: Assess cell viability using a commercially available kit, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.[2]

-

Data Analysis: Calculate the CC50 value by fitting the dose-response curve using appropriate software (e.g., Origin 9.0).[2]

Antiviral Activity Assay (EC50 Determination)

This assay determines the concentration of the compound that inhibits viral replication by 50%.

-

Cell Seeding and Infection: Seed cells in a 96-well plate as described above. Infect the cells with the virus at a predetermined multiplicity of infection (MOI) (e.g., 100x TCID50).[2]

-

Compound Treatment: Simultaneously with infection, add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates at 37°C for a duration sufficient for viral replication and cytopathic effect (CPE) development (e.g., 72 hours).[2]

-

Efficacy Measurement: Measure the antiviral effect, for example, by assessing the inhibition of virus-induced CPE using a cell viability assay as described above.[2]

-

Data Analysis: Calculate the EC50 value from the dose-response curve.[2]

Viral RNA Quantification by qRT-PCR

This method quantifies the amount of viral RNA in cells or supernatant following treatment with the antiviral compound.

-

Sample Collection and RNA Extraction: At a specific time post-infection and treatment (e.g., 30 hours), harvest the cells or supernatant.[2] Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).[7]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.[8]

-

Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a viral gene. The amplification of the target gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a labeled probe.[7]

-

Data Analysis: Determine the viral RNA copy number by comparing the cycle threshold (Ct) values of the treated samples to a standard curve of known concentrations of viral RNA.

References

- 1. researchgate.net [researchgate.net]

- 2. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase 2a clinical trial of molnupiravir in patients with COVID-19 shows accelerated SARS-CoV-2 RNA clearance and elimination of infectious virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. Optimized qRT-PCR Approach for the Detection of Intra- and Extra-Cellular SARS-CoV-2 RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mcgill.ca [mcgill.ca]

EIDD-1931: A Technical Whitepaper on Preclinical and Foundational Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses. It is the active metabolite of the prodrug molnupiravir (EIDD-2801), which was developed to enhance its oral bioavailability.[1][2][3][4] Foundational research has highlighted this compound's efficacy against numerous viral pathogens, including coronaviruses, influenza viruses, and enteroviruses, positioning it as a significant compound in the landscape of antiviral drug development.[2][3][5] This technical guide provides an in-depth overview of the preclinical and foundational research on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Viral Error Catastrophe

This compound exerts its antiviral effect through a mechanism known as "lethal mutagenesis" or "viral error catastrophe".[5][6] As a ribonucleoside analog, it mimics the natural building blocks of viral RNA.

The process unfolds in several key steps:

-

Cellular Uptake and Phosphorylation: Following administration, this compound is taken up by host cells. Inside the cell, host kinases phosphorylate this compound to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[6][7][8]

-

Incorporation into Viral RNA: The viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral genome, mistakenly recognizes NHC-TP as a natural ribonucleotide (cytidine triphosphate or uridine triphosphate).[6][8] Consequently, NHC-TP is incorporated into the newly synthesized viral RNA strand.

-

Tautomerization and Mutagenesis: The incorporated NHC can exist in two tautomeric forms, allowing it to pair with either guanosine or adenosine during subsequent rounds of RNA replication.[6] This leads to a significant increase in the frequency of G-to-A and C-to-U transition mutations in the viral genome.

-

Viral Error Catastrophe: The accumulation of these mutations with each replication cycle surpasses a tolerable threshold for the virus, leading to the production of non-viable viral progeny and the ultimate extinction of the viral population.[7]

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a wide array of RNA viruses. This broad-spectrum efficacy has been consistently observed across various cell lines and viral strains.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of this compound against key viral pathogens.

Table 1: Antiviral Activity against Coronaviruses

| Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 | [9] |

| SARS-CoV-2 | Calu-3 | - | >40 | - | [10] |

| MERS-CoV | Calu-3 2B4 | 0.15 | - | - | [9] |

| MERS-CoV | Vero | 0.15 | >10 | >66.7 | |

| SARS-CoV | Vero 76 | 0.1 | - | - | [9] |

| Feline Infectious Peritonitis Virus (FIPV) | - | 0.09 | >100 | >1111 | [11] |

Table 2: Antiviral Activity against Other RNA Viruses

| Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Enterovirus 71 (EV-A71) | RD | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [1] |

| Enterovirus 71 (EV-A71) | Vero | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [1] |

| Enterovirus 71 (EV-A71) | Huh-7 | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [1] |

| Venezuelan Equine Encephalitis Virus (VEEV) TC-83 | Vero | 0.426 | - | - | |

| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Vero E6 | 5.19 ± 1.43 | - | 46.72 | [12] |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

Cytopathic Effect (CPE) Protection Assay: This assay is commonly used to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.

-

Cell Seeding: Appropriate cell lines (e.g., Vero, RD) are seeded in 96-well plates and incubated until a confluent monolayer is formed.[1]

-

Compound Dilution: this compound is serially diluted to various concentrations.

-

Infection and Treatment: The cell culture medium is removed, and cells are infected with the virus at a specific multiplicity of infection (MOI).[13] The diluted compound is then added to the wells.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and CPE development.[1][13]

-

Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.[14]

-

Data Analysis: The EC50 and CC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[14]

Viral RNA Quantification by qRT-PCR: This method quantifies the amount of viral RNA to assess the inhibitory effect of the compound on viral replication.

-

Experimental Setup: Cells are seeded, infected, and treated with this compound as described in the CPE assay.

-

RNA Extraction: At a specific time point post-infection (e.g., 30 hours), total RNA is extracted from the cells.[14]

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers and probes specific to a viral gene (e.g., the N gene for SARS-CoV-2).[10]

-

Data Analysis: The amount of viral RNA is quantified and compared between treated and untreated samples to determine the extent of inhibition.[14]

In Vivo Efficacy

The antiviral activity of this compound and its prodrug, molnupiravir (EIDD-2801), has been evaluated in various animal models, demonstrating significant therapeutic potential.

Key Findings in Animal Models

-

Coronavirus Models (Mice): In mouse models of SARS-CoV and MERS-CoV infection, both prophylactic and therapeutic oral administration of EIDD-2801 improved pulmonary function, reduced virus titers in the lungs, and mitigated body weight loss.[5] For SARS-CoV, a therapeutic dose of 500 mg/kg initiated up to 48 hours post-infection was effective.[5]

-

Enterovirus Model (Mice): In a lethal EV-A71 challenge model in 1-day-old ICR suckling mice, intraperitoneal administration of this compound and EIDD-2801 (at doses up to 200 mg/kg) protected the mice from death and significantly reduced viral loads in various tissues, including the brain, heart, and lungs.[2][15]

-

Influenza and RSV Models (Mice): this compound administered at 100 and 400 mg/kg twice daily reduced lung viral titers in mouse models of respiratory syncytial virus (RSV) and H1N1 influenza A virus infection.

-

Zika Virus Model (Mice): In a fatal ZIKV challenge model in suckling mice, intraperitoneal injection of EIDD-2801 (100 mg/kg) and this compound (50 mg/kg) provided significant protection against mortality and reduced viral RNA levels in the blood.[12]

-

Venezuelan Equine Encephalitis Virus (VEEV) Model (Mice): Oral treatment with this compound (300 and 500 mg/kg, twice daily) resulted in 90% survival in mice lethally challenged with VEEV.[16]

Quantitative Data Summary

Table 3: In Vivo Efficacy of this compound and its Prodrug EIDD-2801

| Virus | Animal Model | Compound | Dose and Route | Key Outcomes | Reference |

| SARS-CoV | C57BL/6 Mice | EIDD-2801 | 500 mg/kg, oral | Reduced lung hemorrhage and viral titers | [5] |

| MERS-CoV | C57BL/6 hDPP4 Mice | EIDD-2801 | - | Improved pulmonary function, reduced viral titer | [5] |

| EV-A71 | 1-day-old ICR Suckling Mice | This compound / EIDD-2801 | 200 mg/kg, i.p. | Protected against lethal challenge, reduced viral loads in tissues | [2][15] |

| ZIKV | 1-day-old ICR Suckling Mice | EIDD-2801 / this compound | 100 mg/kg / 50 mg/kg, i.p. | Protected against mortality, reduced viremia | [12] |

| VEEV | Mice | This compound | 300-500 mg/kg, oral | 90% survival rate | [16] |

| Influenza A (H1N1) | Mice | This compound | 100-400 mg/kg, b.i.d. | Reduced lung viral titers | |

| RSV | Mice | This compound | 100-400 mg/kg, b.i.d. | Reduced lung viral titers |

Experimental Protocols

General In Vivo Efficacy Study Workflow:

-

Animal Model Selection: A suitable animal model susceptible to the virus of interest is chosen (e.g., C57BL/6 mice for SARS-CoV, ICR suckling mice for EV-A71).[2][5]

-

Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

-

Infection: Animals are infected with a specific dose of the virus via an appropriate route (e.g., intranasal for respiratory viruses, intraperitoneal for systemic infections).[2][5]

-

Treatment: The test compound (this compound or EIDD-2801) is administered at various doses and schedules (prophylactic or therapeutic) via a specified route (e.g., oral gavage, intraperitoneal injection).[2][5] A vehicle control group is always included.

-

Monitoring: Animals are monitored daily for clinical signs of disease, such as weight loss, morbidity, and mortality.[5]

-

Sample Collection: At predetermined time points, tissues (e.g., lungs, brain) and blood are collected for virological and pathological analysis.[2]

-

Analysis: Viral load in tissues is quantified using methods like plaque assays or qRT-PCR.[2] Lung function and histopathology may also be assessed.

-

Data Interpretation: The efficacy of the treatment is determined by comparing the outcomes in the treated groups to the vehicle control group.

Pharmacokinetics

Understanding the pharmacokinetic (PK) profile of this compound is crucial for its development as a therapeutic agent. While this compound has good oral bioavailability in rodents, its prodrug, molnupiravir (EIDD-2801), was developed to improve bioavailability in higher species, including non-human primates and humans.[1][2]

Pharmacokinetic Profile

-

Absorption and Metabolism: Molnupiravir (EIDD-2801) is rapidly absorbed and hydrolyzed by plasma esterases to release the active form, this compound.[7][8]

-

Time to Maximum Concentration (Tmax): In healthy human volunteers receiving molnupiravir, this compound appears rapidly in the plasma, with a median Tmax of 1.00 to 1.75 hours.[7]

-

Half-life (t1/2): The plasma half-life of this compound is relatively short, approximately 1 hour, although a slower elimination phase with a half-life of around 7.1 hours has been observed at higher or multiple doses.[7][17]

-

Distribution: this compound is widely distributed into various tissues where it is converted to its active triphosphate form.[7][17] Studies have shown it can reach effective levels in the brain, which is important for treating neurological infections.[11]

-

Effect of Disease States: Preclinical studies in rats have shown that various disease states can alter the pharmacokinetics of this compound. For instance, liver and gastric injury were associated with decreased plasma exposure, while kidney injury and neuropathic pain led to increased exposure.[18][19] These findings suggest that dose adjustments may be necessary for patients with certain comorbidities.[18][19]

Quantitative Data Summary

Table 4: Pharmacokinetic Parameters of this compound in Healthy Humans (Following Molnupiravir Administration)

| Parameter | Value | Condition | Reference |

| Tmax | 1.00 - 1.75 hours | Single and multiple doses | [7] |

| t1/2 | ~1 hour | Single dose | [7] |

| t1/2 (slower phase) | ~7.1 hours | Higher/multiple doses | [7] |

Resistance

A key advantage of this compound's mechanism of lethal mutagenesis is that it may have a higher barrier to the development of viral resistance compared to antivirals that simply block polymerase activity. Furthermore, this compound has shown increased potency against coronaviruses that have developed resistance mutations to other nucleoside analog inhibitors like remdesivir.[5][20][21]

Conclusion

The extensive body of preclinical and foundational research on this compound firmly establishes it as a broad-spectrum antiviral agent with a novel mechanism of action. Its potent in vitro activity against a wide range of RNA viruses, coupled with significant in vivo efficacy in various animal models, underscores its therapeutic potential. The development of its prodrug, molnupiravir, successfully addressed pharmacokinetic challenges, leading to its authorization for clinical use against SARS-CoV-2. The data compiled in this technical guide highlight the robust scientific foundation supporting this compound and provide a comprehensive resource for researchers and drug development professionals in the ongoing effort to combat viral diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molnufip.com [molnufip.com]

- 4. molnufip.com [molnufip.com]

- 5. An orally bioavailable broad-spectrum antiviral inhibits SARS-CoV-2 in human airway epithelial cell cultures and multiple coronaviruses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | SARS-CoV | Topoisomerase | HCV Protease | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]

- 12. In vitro and in vivo efficacy of Molnupiravir against Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Impact of Disease States on the Oral Pharmacokinetics of this compound (an Active Form of Molnupiravir) in Rats for Implication in the Dose Adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. This compound | SARS-CoV-2 inhibitor | Probechem Biochemicals [probechem.com]

An In-depth Technical Guide to β-D-N4-hydroxycytidine (EIDD-1931)

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-D-N4-hydroxycytidine (NHC), also known as EIDD-1931, is a potent ribonucleoside analog that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses. As the active metabolite of the prodrug Molnupiravir, NHC exerts its antiviral effect through a mechanism of lethal mutagenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of NHC. Detailed experimental protocols for its synthesis, in vitro evaluation, and quantification in biological matrices are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

β-D-N4-hydroxycytidine is a cytidine analog characterized by a hydroxyl group at the N4 position of the cytosine base. This modification is critical to its mechanism of action.

Table 1: Chemical and Physical Properties of β-D-N4-hydroxycytidine

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one | [1][2] |

| Synonyms | This compound, NHC, N4-Hydroxycytidine | [1][3] |

| CAS Number | 3258-02-4 | [1][4][5] |

| PubChem CID | 197020 | [1][6] |

| Molecular Formula | C₉H₁₃N₃O₆ | [1][4][7] |

| Molecular Weight | 259.22 g/mol | [1][5][7] |

| Solubility | DMSO: 10 mg/mL, 20 mg/mL, 25 mg/mLPBS (pH 7.2): 10 mg/mLWater: 15 mg/mL (with slight warming) | [4][5][8] |

| Storage | Lyophilized: -20°C, desiccated (stable for 24 months)In solution: -20°C (use within 3 months) | [5] |

Mechanism of Action: Lethal Mutagenesis

The antiviral activity of β-D-N4-hydroxycytidine stems from its ability to induce an "error catastrophe" during viral replication.[9] The key to this mechanism lies in the tautomeric nature of the N4-hydroxycytosine base. It can exist in two forms: an amino form that mimics cytidine and an imino form that mimics uridine.[10]

This dual identity allows the triphosphate form of NHC (NHC-TP) to be incorporated into the nascent viral RNA by the RNA-dependent RNA polymerase (RdRp) opposite either guanine (as a cytidine analog) or adenine (as a uridine analog).[11] Once incorporated, the NHC in the template strand can then direct the incorporation of either adenine or guanine in the subsequent round of replication, leading to an accumulation of G-to-A and C-to-T transition mutations throughout the viral genome.[12] This rapid increase in mutations ultimately proves lethal to the virus.

Metabolic Activation Pathway

β-D-N4-hydroxycytidine is the active metabolite of the orally administered prodrug Molnupiravir (EIDD-2801).[4][13] Molnupiravir is designed to increase the bioavailability of NHC.[14]

Caption: Metabolic activation of Molnupiravir to active NHC-TP.

Antiviral Activity

β-D-N4-hydroxycytidine has demonstrated potent in vitro activity against a wide array of RNA viruses. The table below summarizes its efficacy, presented as 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values from various studies.

Table 2: In Vitro Antiviral Activity of β-D-N4-hydroxycytidine (NHC)

| Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference(s) |

| Coronaviridae | |||

| SARS-CoV-2 | Vero | 0.3 | [8][15] |

| SARS-CoV-2 | Calu-3 | 0.08 - 0.4 | [16][17] |

| SARS-CoV-2 | hACE2-A549 | 0.1 - 3.0 | [16][17] |

| SARS-CoV | Vero 76 | 0.1 | [5][8][15] |

| MERS-CoV | Calu-3 2B4 | 0.15 | [8][15] |

| MERS-CoV | Vero | 0.56 | [18] |

| Murine Hepatitis Virus (MHV) | DBT | 0.17 | [18] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.09 | [19] |

| Flaviviridae | |||

| Hepatitis C Virus (HCV) | Huh-7 | - | [2][5] |

| Togaviridae | |||

| Venezuelan Equine Encephalitis Virus (VEEV) | Vero | 0.426 | [8] |

| Chikungunya Virus (CHIKV) | Huh-7 | 0.8 | [20] |

| Enteroviridae | |||

| Enterovirus 71 (EV-A71) | RD | 5.13 ± 0.56 | [21] |

| Enterovirus 71 (EV-A71) | Vero | 7.04 ± 0.38 | [21] |

| Enterovirus 71 (EV-A71) | Huh-7 | 4.43 ± 0.33 | [21] |

Experimental Protocols

Synthesis of β-D-N4-hydroxycytidine

Several synthetic routes to NHC have been reported, commonly starting from uridine. A general approach involves the protection of the hydroxyl groups of uridine, activation of the C4 position of the pyrimidine ring, reaction with hydroxylamine, and subsequent deprotection.

Example Protocol Outline (adapted from multiple sources): [14][22][23]

-

Protection: Protect the 2', 3', and 5'-hydroxyl groups of uridine using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole in DMF.

-

C4 Activation: Activate the C4 carbonyl group of the protected uridine. This can be achieved through various methods, including:

-

Reaction with a peptide coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like cesium carbonate.

-

Conversion to a 4-chloropyrimidinone intermediate using reagents like triphenylphosphine and carbon tetrachloride.

-

-

Hydroxylamine Reaction: React the activated intermediate with hydroxylamine hydrochloride in the presence of a base such as diisopropylethylamine (DIEA) to form the N4-hydroxycytidine moiety.

-

Deprotection: Remove the silyl protecting groups using a fluoride source like triethylamine trihydrofluoride (Et₃N•3HF) or ammonium fluoride to yield β-D-N4-hydroxycytidine.

-

Purification: The final product is typically purified by recrystallization or chromatography.

In Vitro Antiviral Activity Assay

A common method to assess the antiviral efficacy of NHC is the cytopathic effect (CPE) inhibition assay or a virus yield reduction assay.

General Protocol for CPE Inhibition Assay: [16][21][24][25]

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate to allow for the formation of a confluent monolayer.

-

Compound Dilution: Prepare a serial dilution of β-D-N4-hydroxycytidine in cell culture medium.

-

Infection: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI).

-

Treatment: After a brief viral adsorption period, remove the inoculum and add the media containing the different concentrations of NHC. Include appropriate controls (virus-only and cells-only).

-

Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 48-72 hours).

-

CPE Assessment: Evaluate the CPE in each well, often aided by staining with a vital dye like neutral red or crystal violet.

-

Data Analysis: Determine the EC₅₀ value by plotting the percentage of CPE inhibition against the drug concentration and fitting the data to a dose-response curve.

References

- 1. N4-Hydroxycytidine | C9H13N3O6 | CID 197020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. santiago-lab.com [santiago-lab.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Beta-d-N4-Hydroxycytidine | Cell Signaling Technology [cellsignal.com]

- 6. β-D-N<sup>4</sup>-hydroxycytidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Beta-D-N4-hydroxycytidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. N(4)-hydroxycytidine | 3258-02-4 [chemicalbook.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | SARS-CoV | Topoisomerase | HCV Protease | TargetMol [targetmol.com]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

- 17. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 24. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma [mdpi.com]

EIDD-1931 and the Induction of Viral Error Catastrophe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the antiviral agent EIDD-1931, the active metabolite of molnupiravir, and its role in inducing viral error catastrophe. The document outlines the molecular mechanisms, summarizes key quantitative data from preclinical and clinical studies, and details the experimental protocols used to evaluate its efficacy.

Introduction

This compound (β-D-N4-hydroxycytidine) is a ribonucleoside analog with broad-spectrum activity against a range of RNA viruses.[1][2][3] It is the active form of the prodrug molnupiravir (EIDD-2801), which was developed to improve oral bioavailability.[4] The primary mechanism of action of this compound is the induction of "viral error catastrophe," a process that drives an accumulation of mutations in the viral genome to a point that is incompatible with viral viability and propagation.[2][5][6] This guide delves into the specifics of this mechanism and the experimental evidence that substantiates it.

Mechanism of Action: Driving Lethal Mutagenesis

The antiviral activity of this compound is a multi-step process that begins with its conversion into the active triphosphate form and culminates in the generation of a non-viable viral progeny.

Following oral administration, the prodrug molnupiravir is rapidly hydrolyzed in the plasma to this compound.[4] Host cell kinases then phosphorylate this compound to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[5] This active metabolite is a substrate for the viral RNA-dependent RNA polymerase (RdRp).[2]

The viral RdRp incorporates NHC-TP into the nascent viral RNA strand.[1] The key to this compound's mutagenic effect lies in its ability to exist in two tautomeric forms. This allows it to mimic both cytidine and uridine, leading to ambiguous base pairing during viral replication.[7] Consequently, when the viral RNA containing NHC is used as a template for further replication, the RdRp can incorporate either guanine (pairing with the cytidine-like form) or adenine (pairing with the uridine-like form) opposite the NHC residue. This results in a significant increase in G-to-A and C-to-U transitions in the viral genome.[8] The accumulation of these mutations across the viral genome ultimately leads to the production of non-functional viral proteins and prevents the assembly of viable viral particles, a state known as viral error catastrophe.[2][6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound and its prodrug molnupiravir against various RNA viruses.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| MERS-CoV | Calu-3 2B4 | Not Specified | 0.15 | >10 | >66.7 | [3] |

| SARS-CoV | Vero 76 | Not Specified | 0.1 | Not Specified | Not Specified | [3] |

| SARS-CoV-2 | Vero | Not Specified | 0.3 | >10 | >33.3 | [3] |

| Enterovirus A71 (EV-A71) | RD | CPE Protection | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [8] |

| Enterovirus A71 (EV-A71) | Vero | CPE Protection | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [8] |

| Enterovirus A71 (EV-A71) | Huh-7 | CPE Protection | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [8] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | Not Specified | 0.09 | >100 | >1111 | [4] |

Table 2: In Vivo Efficacy of this compound and Molnupiravir against Enterovirus A71 in a Mouse Model

| Compound | Dosage (mg/kg) | Administration Route | Outcome | Reference(s) |

| This compound | 200 | Intraperitoneal | Significant reduction in viral loads in brain, heart, intestine, liver, limb muscle, and lung. | [8] |

| Molnupiravir (EIDD-2801) | 200 | Intraperitoneal | Significant reduction in viral loads in brain, heart, intestine, liver, limb muscle, and lung. | [8] |

Table 3: Virologic Outcomes from the MOVe-OUT Clinical Trial of Molnupiravir in Non-hospitalized Adults with COVID-19

| Parameter | Molnupiravir (800 mg twice daily for 5 days) | Placebo | Reference(s) |

| Infectious Virus Detection (Day 3) | 0% of participants | 21% of participants | [9][10] |

| Infectious Virus Detection (End of Treatment) | Not specified | 2% of participants | [9][10] |

| Median Number of Viral RNA Transition Errors | 143.5 | 15 | [9][10] |

| Median Number of Viral RNA Transversion Errors | 2 | 2 | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Antiviral Activity Assays

4.1.1. Cytopathic Effect (CPE) Protection Assay (for EC50 Determination)

This assay determines the concentration of an antiviral compound that is required to protect 50% of host cells from virus-induced cell death.

-

Cell Seeding: Host cells (e.g., RD, Vero, Huh-7) are seeded in 96-well plates and incubated to form a confluent monolayer.[8][11]

-

Compound Preparation: The test compound (this compound or molnupiravir) is serially diluted to various concentrations.

-

Infection and Treatment: The cell monolayers are infected with the virus (e.g., EV-A71) at a predetermined multiplicity of infection (MOI).[8] Immediately after infection, the different concentrations of the test compound are added to the wells. Control wells include uninfected cells (cell control) and infected cells without the compound (virus control).

-

Incubation: The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).[8]

-

Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.[8] This assay measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[8]

4.1.2. Cytotoxicity Assay (for CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in the viability of uninfected host cells.

-

Cell Seeding: Host cells are seeded in 96-well plates as described for the CPE assay.[1]

-

Compound Treatment: Serial dilutions of the test compound are added to the uninfected cells.

-

Incubation: The plates are incubated for the same duration as the CPE assay.

-

Quantification of Cell Viability: Cell viability is measured using a suitable assay (e.g., CellTiter-Glo).[8]

-

Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve of cell viability versus compound concentration.[8]

In Vivo Antiviral Efficacy in a Mouse Model

This protocol describes the evaluation of this compound and molnupiravir in a lethal enterovirus A71 (EV-A71) infection model in suckling mice.[8]

-

Animal Model: One-day-old ICR suckling mice are used for the study.[8]

-

Infection: Mice are infected with a lethal dose of EV-A71 (e.g., 10^6 PFU per mouse) via intraperitoneal injection.[8]

-

Treatment: A few hours post-infection, the mice are treated with this compound, molnupiravir, or a vehicle control (e.g., saline) via intraperitoneal injection. Treatment is administered daily for a specified period (e.g., 4 consecutive days).[8]

-

Monitoring: The body weight and survival of the mice are monitored daily.

-

Viral Load Quantification: At the end of the treatment period, mice are euthanized, and various tissues (e.g., brain, heart, intestine, liver, lung, limb muscle) are harvested. Total RNA is extracted from the tissues, and the viral RNA load is quantified using quantitative reverse transcription PCR (qRT-PCR).[8]

-

Data Analysis: The viral loads in the treated groups are compared to the vehicle control group to determine the antiviral efficacy of the compounds.

Quantification of Viral Error Induction

The MOVe-OUT clinical trial employed next-generation sequencing to assess the mutagenic effect of molnupiravir on the SARS-CoV-2 genome.[9][10]

-

Sample Collection: Nasopharyngeal swabs are collected from participants at baseline and at various time points during and after treatment.[9]

-

RNA Extraction and Sequencing: Viral RNA is extracted from the swabs, and whole-genome next-generation sequencing is performed.[10]

-

Sequence Analysis: The sequencing data is analyzed to identify single nucleotide polymorphisms (SNPs) compared to the baseline viral sequence. The frequency and type of mutations (transitions vs. transversions) are quantified.

-

Data Comparison: The number and types of mutations in the molnupiravir-treated group are compared to those in the placebo group to determine the effect of the drug on the viral mutation rate.[9][10]

Conclusion

This compound induces viral error catastrophe by acting as a fraudulent substrate for the viral RdRp, leading to an unsustainable accumulation of mutations in the viral genome. This mechanism of action has been substantiated by a robust body of in vitro, in vivo, and clinical data. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the development of novel antiviral therapies. The unique mechanism of lethal mutagenesis positions this compound as a promising agent against a variety of RNA viruses.

References

- 1. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]

- 5. mdpi.com [mdpi.com]

- 6. Correlating qRT-PCR, dPCR and Viral Titration for the Identification and Quantification of SARS-CoV-2: A New Approach for Infection Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Treatment Tweaks CYP3A4 and CYP2C8 in Arthritic Rats to Expedite Drug Interaction: Implication in Oral Therapy of Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molnupiravir and Its Active Form, this compound, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Virologic Outcomes with Molnupiravir in Non-hospitalized Adult Patients with COVID-19 from the Randomized, Placebo-Controlled MOVe-OUT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral spectrum of EIDD-1931 (β-D-N4-hydroxycytidine, also known as NHC), the active metabolite of the oral prodrug molnupiravir. While its efficacy against SARS-CoV-2 is well-documented, this paper focuses on its potent, broad-spectrum activity against a range of other significant RNA viruses. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative antiviral data, detailed experimental methodologies, and a mechanistic overview.

Introduction: The Promise of a Broad-Spectrum Antiviral

This compound is a ribonucleoside analog that has demonstrated significant inhibitory activity against a diverse array of RNA viruses. Its mechanism of action, known as lethal mutagenesis or error catastrophe, involves its incorporation into the viral RNA genome during replication. This incorporation leads to an accumulation of mutations that ultimately renders the viral population non-viable. This unique mechanism confers a high barrier to resistance and enables its broad applicability. This guide explores the quantitative evidence of its efficacy against several viral families of global health concern.

Mechanism of Action: Lethal Mutagenesis

The antiviral activity of this compound is driven by its intracellular conversion into its active triphosphate form (NHC-TP). Viral RNA-dependent RNA polymerase (RdRp) enzymes recognize NHC-TP and incorporate it into newly synthesized viral RNA strands in place of cytidine or uridine. The incorporated NHC molecule can then tautomerize, leading to incorrect base-pairing during subsequent rounds of replication. This process introduces a high frequency of G-to-A and C-to-U transition mutations throughout the viral genome, a mutational burden that exceeds the virus's error correction capacity, leading to the production of non-infectious viral progeny and the collapse of the viral population.[1]

Caption: Mechanism of this compound-induced lethal mutagenesis.

Quantitative In Vitro Antiviral Spectrum

The following tables summarize the in vitro efficacy of this compound against various RNA viruses. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Togaviridae Family

| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Venezuelan Equine Encephalitis Virus (VEEV) | TC-83 | Vero | 0.426 | >10 | >23.5 | [2][3] |

| Chikungunya Virus (CHIKV) | Replicon | Huh-7 | 0.8 | >100 | >125 | [2] |

| Chikungunya Virus (CHIKV) | Replicon | BHK-21 | 1.8 | >100 | >55.6 | [2] |

| Mayaro Virus (MAYV) | TC625 | Vero | 1.6 | >100 | >62.5 |

Picornaviridae Family

| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Enterovirus A71 (EV-A71) | H | RD | 5.13 | 80.47 | 15.69 | [4] |

| Enterovirus A71 (EV-A71) | H | Vero | 7.04 | 14.07 | 2.0 | [4] |

| Enterovirus A71 (EV-A71) | H | Huh-7 | 4.43 | 34.09 | 7.69 | [4] |

| Enterovirus A71 (EV-A71) | AH 08/06 | RD | 2.79 | 34.09 | 12.22 | [4] |

Paramyxoviridae Family

| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Respiratory Syncytial Virus (RSV) | A | HEp-2 | 4.6 | >25 | >5.4 | [5] |

Caliciviridae Family

| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Norovirus | Norwalk Replicon | HG23 | 1.5 | Not Specified | Not Specified |

Orthomyxoviridae and Filoviridae Families

While specific in vitro EC50 values for this compound against influenza and Ebola viruses are not consistently reported in the literature, in vivo studies have demonstrated significant efficacy. For instance, oral administration of this compound has been shown to reduce lung viral titers in mouse models of H1N1 influenza A virus infection.[3] Similarly, prophylactic and therapeutic treatment with this compound resulted in 92-100% survival in mice challenged with lethal doses of Ebola virus, significantly reducing serum virus titers.[6][7]

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of antiviral compounds. Below are methodologies for two common in vitro assays used to determine the efficacy of agents like this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero, RD) in a 96-well microtiter plate at a density that will form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Typically, an 8-point, half-log10 dilution series is prepared, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.03 µM).

-

Treatment and Infection: Remove the growth medium from the cell monolayer. Add the diluted compound to the wells in duplicate. Subsequently, add a standardized amount of virus (e.g., 100x TCID50) to all wells except for the cell control wells. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

-

Incubation: Incubate the plate at the optimal temperature for viral replication (e.g., 37°C, 5% CO2) until the virus control wells show approximately 80-90% CPE, typically observed within 3-5 days.

-

Quantification of Cell Viability: Remove the medium and stain the remaining viable cells. A common method is using a crystal violet solution or a neutral red uptake assay. After staining and washing, the dye is solubilized, and the absorbance is read on a spectrophotometer.

-